![molecular formula C11H17N3O6 B1200932 n-Ribosylhistidine CAS No. 98379-91-0](/img/structure/B1200932.png)
n-Ribosylhistidine
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Overview
Description
N-Ribosylhistidine, also known as his-R, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Ribosylhistidine is soluble (in water) and a moderately acidic compound (based on its pKa). N-Ribosylhistidine has been detected in multiple biofluids, such as urine and blood. N-Ribosylhistidine has been linked to the inborn metabolic disorders including histidinemia.
N-Ribosylhistidine is a glyco-amino acid.
Scientific Research Applications
Biosynthetic Incorporation in Proteins
n-Ribosylhistidine plays a critical role in protein functions. Its biosynthetic incorporation into proteins is valuable for probing protein structure and function. This incorporation is particularly significant in understanding protein stability as influenced by histidine, such as in the pathogenesis of anthrax toxin. Fluorinated amino acids like fluorohistidine, which can be biosynthetically incorporated into proteins, have been instrumental in this research, offering insights into protein conformation changes (Eichler et al., 2005).
Formation in Histidinemia
n-Ribosylhistidine formation in histidinemia, a genetic disorder, has been explored in research. Studies suggest it forms through the catalytic action of enzymes like NAD(P)+ nucleosidase, highlighting its potential significance in understanding metabolic disorders (Imamura, Watanabe, & Wada, 1985).
Role in Protein Stability
Research has shown that histidine tags (His-tags) can impact the stability and function of recombinant proteins. These His-tags, which can include n-Ribosylhistidine, are used in protein isolation and their effect on protein thermal stability has been a subject of study, yielding insights into protein engineering (Booth et al., 2018).
properties
CAS RN |
98379-91-0 |
---|---|
Product Name |
n-Ribosylhistidine |
Molecular Formula |
C11H17N3O6 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1 |
InChI Key |
TTYCFBAOLXCFAB-VAPHQMJDSA-N |
Isomeric SMILES |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
Other CAS RN |
98379-91-0 |
physical_description |
Solid |
synonyms |
His-R N(tau)-ribosylhistidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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